4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride
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Overview
Description
4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H15ClN2O2 It is a derivative of piperidine and pyridine, two important heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride typically involves the reaction of piperidine with pyridine-2-carboxylic acid. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors and automated synthesis systems. These methods allow for the large-scale production of the compound with high efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target being studied .
Comparison with Similar Compounds
4-Piperidin-1-ylpyridine-2-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine moiety and may have similar chemical properties and applications.
Pyridine derivatives: Compounds containing the pyridine ring can also exhibit similar reactivity and biological activity.
Other heterocyclic compounds: Similar heterocyclic compounds may have comparable uses in research and industry.
The uniqueness of this compound lies in its specific combination of piperidine and pyridine moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-piperidin-1-ylpyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c14-11(15)10-8-9(4-5-12-10)13-6-2-1-3-7-13;/h4-5,8H,1-3,6-7H2,(H,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAOCWQIOWLYJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=C2)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585810 |
Source
|
Record name | 4-(Piperidin-1-yl)pyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1052543-05-1 |
Source
|
Record name | 4-(Piperidin-1-yl)pyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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